N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a thiazole-4-carboxamide derivative featuring a benzylpiperidinyl group at the N-terminal and a 6-methylpyridin-2-ylamino substituent at the C2 position of the thiazole core. This compound has been explored in drug discovery due to its structural versatility, which allows modifications at key pharmacophoric positions (R1 and R2) to optimize biological activity . The benzylpiperidinyl moiety is frequently utilized in central nervous system (CNS)-targeting agents, while the 6-methylpyridin-2-yl group is associated with antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-16-6-5-9-20(23-16)26-22-25-19(15-29-22)21(28)24-18-10-12-27(13-11-18)14-17-7-3-2-4-8-17/h2-9,15,18H,10-14H2,1H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPCGAYAWBJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the compound. For instance, the piperidine intermediate can be synthesized through a nucleophilic substitution reaction, while the thiazole ring can be formed via a cyclization reaction involving a thioamide and a haloketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted thiazole and piperidine compounds. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Scientific Research Applications
Scientific Research Applications
- Neurological Disorders :
-
Pharmacological Studies :
- Research indicates that this compound interacts with various neurotransmitter systems. Its ability to inhibit acetylcholinesterase suggests potential applications in enhancing cholinergic transmission, which is crucial for memory and learning processes.
- Drug Development :
- Biochemical Pathways :
Case Studies
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Benzylpiperidinyl vs. Phenethylpiperidinyl Groups
Pyridinylamino vs. Benzamido Substituents
- 6-Methylpyridin-2-ylamino: Associated with antimicrobial activity (e.g., compound 2c’s MIC of 2 µg/mL against P. aeruginosa) .
- 3-Fluorobenzamido : Found in V006-3598; fluorine atoms may enhance lipophilicity and target selectivity .
Antimicrobial Activity
Enzyme Binding and Selectivity
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 410.53 g/mol |
| Molecular Formula | C21H25N3OS |
| LogP | 3.45 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 75.5 Ų |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential inhibition of specific enzymes. The piperidine moiety is known for its interaction with various receptors, including:
- Dopamine Receptors : Influencing dopaminergic signaling pathways, which are crucial in neurological disorders.
- Serotonin Receptors : Potentially affecting mood and anxiety-related pathways.
- Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit this enzyme, which is critical in Alzheimer's disease management .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, MDA-MB 231) . This suggests that the thiazole moiety may contribute to cytotoxic effects against tumors.
Neuroprotective Effects
Research has shown that derivatives of benzylpiperidine can provide neuroprotective effects. In models of neurodegeneration, compounds with similar structures have been found to reduce oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies
- Anticancer Studies :
- Neurodegenerative Disease Models :
Q & A
Q. Yield Improvement Strategies :
- Use high-purity starting materials (≥95% by HPLC).
- Optimize stoichiometry (1:1.2 molar ratio of acid to amine).
- Employ microwave-assisted synthesis for faster kinetics .
Basic: Which spectroscopic and chromatographic methods reliably characterize this compound?
Answer:
Primary Techniques :
- 1H/13C NMR : Confirm structural integrity by matching proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 436.5 [M+H]+) with ≤2 ppm error .
- HPLC : Assess purity (>98%) using C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Q. Answer :
- Derivative Synthesis : Replace 6-methylpyridin-2-yl with electron-deficient (e.g., 6-fluoro) or bulky groups (e.g., 6-tert-butyl) to probe steric/electronic effects .
- Biological Testing : Compare IC50 values across analogs in kinase inhibition assays.
- Data Correlation : Use QSAR models to link substituent properties (Hammett σ, molar refractivity) to activity trends .
Advanced: How to address low yields in multi-step syntheses?
Answer :
For steps with <20% yields (e.g., , Compound 59):
- Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., acyl azides) via low-temperature quenching.
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings or Ullmann reactions to improve efficiency.
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
